molecular formula C10H8BrN B2445061 7-Bromo-3-methylquinoline CAS No. 1375108-41-0

7-Bromo-3-methylquinoline

Cat. No.: B2445061
CAS No.: 1375108-41-0
M. Wt: 222.085
InChI Key: CVFAZFPZYNGXHK-UHFFFAOYSA-N
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Description

7-Bromo-3-methylquinoline is a heterocyclic aromatic compound with the molecular formula C10H8BrN It is a derivative of quinoline, where a bromine atom is substituted at the seventh position and a methyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-methylquinoline can be achieved through several methods. One common approach involves the bromination of 3-methylquinoline. This can be done using bromine in the presence of a suitable solvent such as nitrobenzene. The reaction typically requires heating to facilitate the substitution of the bromine atom at the desired position.

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for yield and purity, using controlled reaction conditions and efficient purification techniques. The use of catalysts and advanced bromination reagents can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-3-methylquinoline undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an appropriate solvent.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Coupling Reactions: Palladium catalysts and organoboron reagents are typically employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

7-Bromo-3-methylquinoline has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is used in the development of novel materials with specific electronic and optical properties.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 7-Bromo-3-methylquinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine and methyl groups can influence the compound’s binding affinity and specificity, affecting its biological activity.

Comparison with Similar Compounds

    3-Methylquinoline: Lacks the bromine substitution, which can affect its reactivity and applications.

    7-Bromoquinoline: Lacks the methyl group, which can influence its chemical properties and biological activities.

    Quinoline: The parent compound, which serves as a basis for various derivatives, including 7-Bromo-3-methylquinoline.

Uniqueness: this compound is unique due to the presence of both bromine and methyl groups, which confer distinct chemical and biological properties. These substitutions can enhance its reactivity in certain chemical reactions and its potential as a pharmacophore in drug discovery.

Properties

IUPAC Name

7-bromo-3-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c1-7-4-8-2-3-9(11)5-10(8)12-6-7/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFAZFPZYNGXHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(C=C2)Br)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 1 L round bottom flask fitted with a stirbar, a Dean-Stark trap for solvents heavier than water, and a condenser was charged with 2-amino-4-bromobenzaldehyde (20 g, 100 mmol), sodium sulfate (71.0 g, 500 mmol), and p-toluenesulfonic acid monohydrate (4.75 g, 25.00 mmol). The solids were taken up in anhydrous chloroform (498 mL) and the suspension treated with 1-ethoxyprop-1-ene (14.39 mL, 130 mmol). The mixture was then heated to reflux with stirring overnight. The reaction mixture was cooled to room temperature and transferred to a 2 L separatory funnel. The solution was extracted twice with 200 mL saturated aq sodium bicarbonate and once with 200 mL water. The organic layer was isolated and the aqueous layers were combined and re-extracted twice with an additional 100 mL dichloromethane. The organics were then pooled, dried over sodium sulfate, filtered, and concentrated to a residue. The residue was purified by flash chromatography (0.2-1.9% methanol:dichloromethane). Fractions containing the desired material were pooled and concentrated to afford the title compound as a bright orange solid (5.603 g, 25.2 mmol, 25% yield). MS(ES)+ m/e 221.8 [M+H]+.
Quantity
14.39 mL
Type
reactant
Reaction Step One
Quantity
498 mL
Type
solvent
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
71 g
Type
reactant
Reaction Step Three
Quantity
4.75 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
25%

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